1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine
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Overview
Description
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO4 and a molecular weight of 307.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains a 2,4-dimethoxyphenyl group attached to the third position of the pyrrolidine ring.
Preparation Methods
The synthesis of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions involving amines and carbonyl compounds.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with the pyrrolidine ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom with a Boc group, which is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Chemical Reactions Analysis
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where the Boc group can be removed under acidic conditions to yield the free amine.
Scientific Research Applications
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological processes and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor for the development of potential therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc group provides stability and protection to the nitrogen atom, allowing for selective reactions and interactions .
Comparison with Similar Compounds
1-Boc-3-(2,4-dimethoxyphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(3,4-dimethoxyphenyl)pyrrolidine: This compound has a similar structure but with the methoxy groups positioned differently on the phenyl ring.
1-Boc-3-(2,4-dimethylphenyl)pyrrolidine: In this compound, the methoxy groups are replaced with methyl groups, altering its chemical properties and reactivity.
1-Boc-3-phenylpyrrolidine: This compound lacks the methoxy groups, resulting in different chemical behavior and applications.
Properties
Molecular Formula |
C17H25NO4 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
tert-butyl 3-(2,4-dimethoxyphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4/c1-17(2,3)22-16(19)18-9-8-12(11-18)14-7-6-13(20-4)10-15(14)21-5/h6-7,10,12H,8-9,11H2,1-5H3 |
InChI Key |
UDVUUFCIDLMNQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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